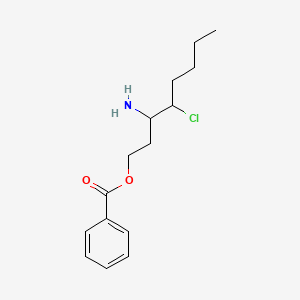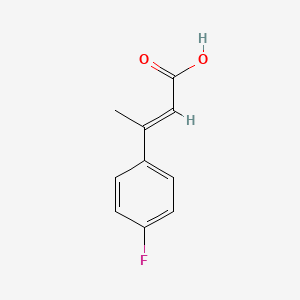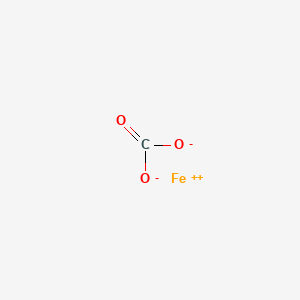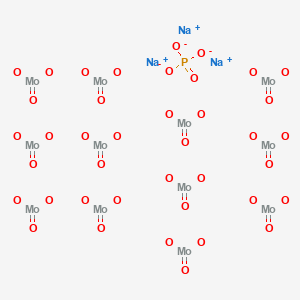
sodium trichlorophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodium trichlorophenolate is typically synthesized by reacting trichlorophenol with sodium hydroxide. The reaction is straightforward and involves the deprotonation of trichlorophenol by sodium hydroxide to form the sodium salt . The general reaction is as follows:
C6H2Cl3OH+NaOH→C6H2Cl3ONa+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled chlorination of phenol in the presence of a chlorination catalyst to produce trichlorophenol, which is then reacted with sodium hydroxide to form the sodium salt . This method ensures high purity and minimizes the formation of unwanted by-products.
化学反応の分析
Types of Reactions: Sodium trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Dichlorophenols and monochlorophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Sodium trichlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of herbicides, fungicides, and other organic compounds.
Biology: It has been studied for its effects on microbial growth and its potential use as a disinfectant.
Medicine: It has been explored for its antifungal and antibacterial properties.
Industry: It is used in the preservation of wood, paper, and textiles due to its antimicrobial properties.
作用機序
The mechanism of action of sodium trichlorophenolate involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The compound targets the cell wall and membrane, leading to cell lysis and death . It also interferes with the metabolic pathways of microorganisms, inhibiting their growth and reproduction .
類似化合物との比較
2,4,6-Trichlorophenol: Similar in structure but differs in the position of chlorine atoms.
2,4-Dichlorophenol: Contains two chlorine atoms and is used in the synthesis of herbicides.
Pentachlorophenol: Contains five chlorine atoms and is used as a wood preservative.
Uniqueness: Sodium trichlorophenolate is unique due to its specific chlorine substitution pattern, which imparts distinct chemical properties and reactivity. Its high solubility in water and effectiveness as a biocide make it particularly valuable in various industrial and research applications .
特性
CAS番号 |
1320-79-2 |
|---|---|
分子式 |
C6H2Cl3NaO |
分子量 |
219.4 g/mol |
IUPAC名 |
sodium;2,3,4-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |
InChIキー |
YFPNAQYEHBHHHI-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


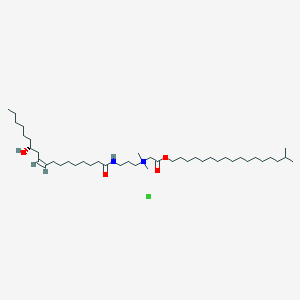
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
